molecular formula C13H11NO3 B1402628 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid CAS No. 1351616-43-7

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B1402628
CAS No.: 1351616-43-7
M. Wt: 229.23 g/mol
InChI Key: BLXNWPUGIMDNOC-UHFFFAOYSA-N
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Description

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is characterized by the presence of a phenylisoxazole moiety attached to a cyclopropanecarboxylic acid group

Preparation Methods

The synthesis of 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenylisoxazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylisoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(5-Phenylisoxazol-3-yl)propanoic acid: This compound lacks the cyclopropane ring, which may affect its reactivity and biological activity.

    1-(5-Phenylisoxazol-3-yl)butanoic acid: The presence of a longer alkyl chain may influence its solubility and pharmacokinetic properties.

    1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid: The larger cyclobutane ring may alter its steric interactions and binding affinity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12(16)13(6-7-13)11-8-10(17-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXNWPUGIMDNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid

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